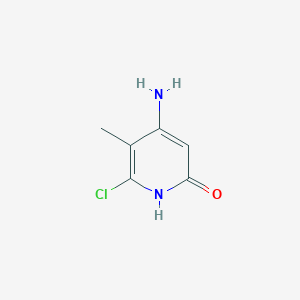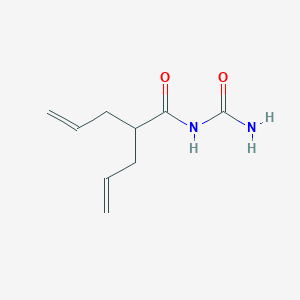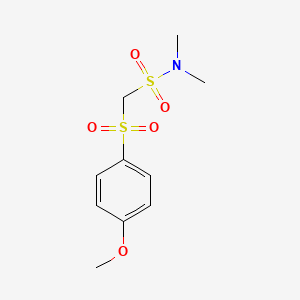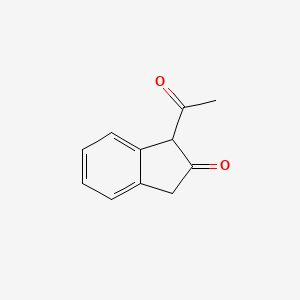
(1R,2R)-1,2-Di-p-tolylethane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride is a chiral diamine compound with two 4-methylphenyl groups attached to the ethylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride typically involves the reaction of 4-methylbenzaldehyde with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of secondary amines or other reduced products.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines. Substitution reactions can introduce nitro, halogen, or other functional groups onto the aromatic rings.
Applications De Recherche Scientifique
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.
Industry: Used in the synthesis of advanced materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism by which (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to specific sites, influencing biochemical pathways and modulating biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride: The enantiomer of the compound, with similar structural properties but different stereochemistry.
N,N-Bis(4-methylphenyl)ethylenediamine: A related compound lacking the chiral centers, used in similar applications but with different stereochemical properties.
Uniqueness
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and selectivity.
Propriétés
Formule moléculaire |
C16H22Cl2N2 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C16H20N2.2ClH/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14;;/h3-10,15-16H,17-18H2,1-2H3;2*1H/t15-,16-;;/m1../s1 |
Clé InChI |
XMHILZFYVBBXCY-UWGSCQAASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)C)N)N.Cl.Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)
![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)


![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)
![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)


